molecular formula C25H26N4O2 B2544526 N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 923257-40-3

N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2544526
M. Wt: 414.509
InChI Key: FNZTUEFLVLAPOC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring. This type of structure is common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of the bonds between them.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrazolo[3,4-b]pyridine ring could potentially participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    The synthesis of related pyrazolo[3,4-b]pyridine derivatives involves multi-step processes, utilizing different reagents and conditions. These compounds are characterized using techniques like NMR spectroscopy and X-ray analysis (Grošelj et al., 2015), (Rahmouni et al., 2014).

  • Structural Insights

    Studies on the structure and vibrational spectra of related compounds, such as pyrazolo[3,4-b]pyridines, provide insights into their molecular configurations and tautomeric forms (Bahgat et al., 2009).

Potential Applications

  • Antimicrobial and Antitumor Activities

    Some derivatives of pyrazolo[3,4-b]pyridines show promising antimicrobial and antitumor properties, indicating their potential in medicinal chemistry (Hamama et al., 2012), (Rahmouni et al., 2016).

  • Corrosion Inhibition

    Certain pyrazolopyridine derivatives are investigated for their efficiency as corrosion inhibitors, demonstrating their utility in material science (Dandia et al., 2013).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve modifying the structure of the compound to enhance its properties or activity .

properties

CAS RN

923257-40-3

Product Name

N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Molecular Formula

C25H26N4O2

Molecular Weight

414.509

IUPAC Name

N-(4-butylphenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C25H26N4O2/c1-4-5-6-18-9-11-19(12-10-18)27-25(31)21-15-26-24-22(23(21)30)17(3)28-29(24)20-13-7-16(2)8-14-20/h7-15H,4-6H2,1-3H3,(H,26,30)(H,27,31)

InChI Key

FNZTUEFLVLAPOC-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=C(C=C4)C)C

solubility

not available

Origin of Product

United States

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